

Afuresertib treatment interruption guidelines

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Compound Focus: Afuresertib

CAS No.: 1047644-62-1

Cat. No.: S001600

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Common Adverse Events & Suggested Management

The following table summarizes the most frequent treatment-related adverse events (AEs) associated with **afuresertib** and suggested general management strategies, which are common reasons for treatment interruption or dose modification [1] [2].

Adverse Event	Frequency in Clinical Trials (approx.)	Suggested Management / Action
Diarrhea	20.5% - 64.6% [1] [3]	Provide anti-diarrheal medication (e.g., loperamide). Ensure hydration. Monitor for severity.
Nausea	23.3% - 35.6% [1] [2]	Administer anti-emetics. Recommend taking afuresertib with food.
Fatigue	16.4% [1]	Assess severity and rule out other causes. Supportive care.
Rash	28% (for a related AKT inhibitor) [1]	Topical corticosteroids and antihistamines.
Hyperglycemia	30% (for a related AKT inhibitor) [1]	Monitor blood glucose levels. May require intervention with anti-hyperglycemic agents.

Adverse Event	Frequency in Clinical Trials (approx.)	Suggested Management / Action
Liver Function Test (LFT) Abnormalities	Dose-Limiting Toxicity (DLT) [1] [2]	Regular monitoring is critical. Interruption and dose reduction are likely necessary.
Anemia	54.5% [3]	Monitor complete blood count. May require dose delay or supportive care.
Neutropenia	50.5% [3]	Monitor complete blood count. May require dose delay and growth factor support.

Clinical Dosing & Toxicity Overview

Understanding the established clinical dosing and defining toxicities is crucial for managing interruptions.

- **Established Maximum Tolerated Dose (MTD): 125 mg once daily** [1] [2].
- **Common Dose-Limiting Toxicities (DLTs):** The DLTs observed during dose escalation, which define the MTD, were primarily **deranged liver function tests (LFTs)** [1] [2]. For a related AKT inhibitor, **hyperglycemia** and **hypoglycemia** were also noted as DLTs [1].
- **Real-World Interruption Rates:** In a phase II trial, **76.8%** of patients experienced a treatment interruption due to an adverse event, and **20.2%** discontinued **afuresertib** permanently due to a TEAE [3].

Experimental Protocol for Monitoring Toxicity

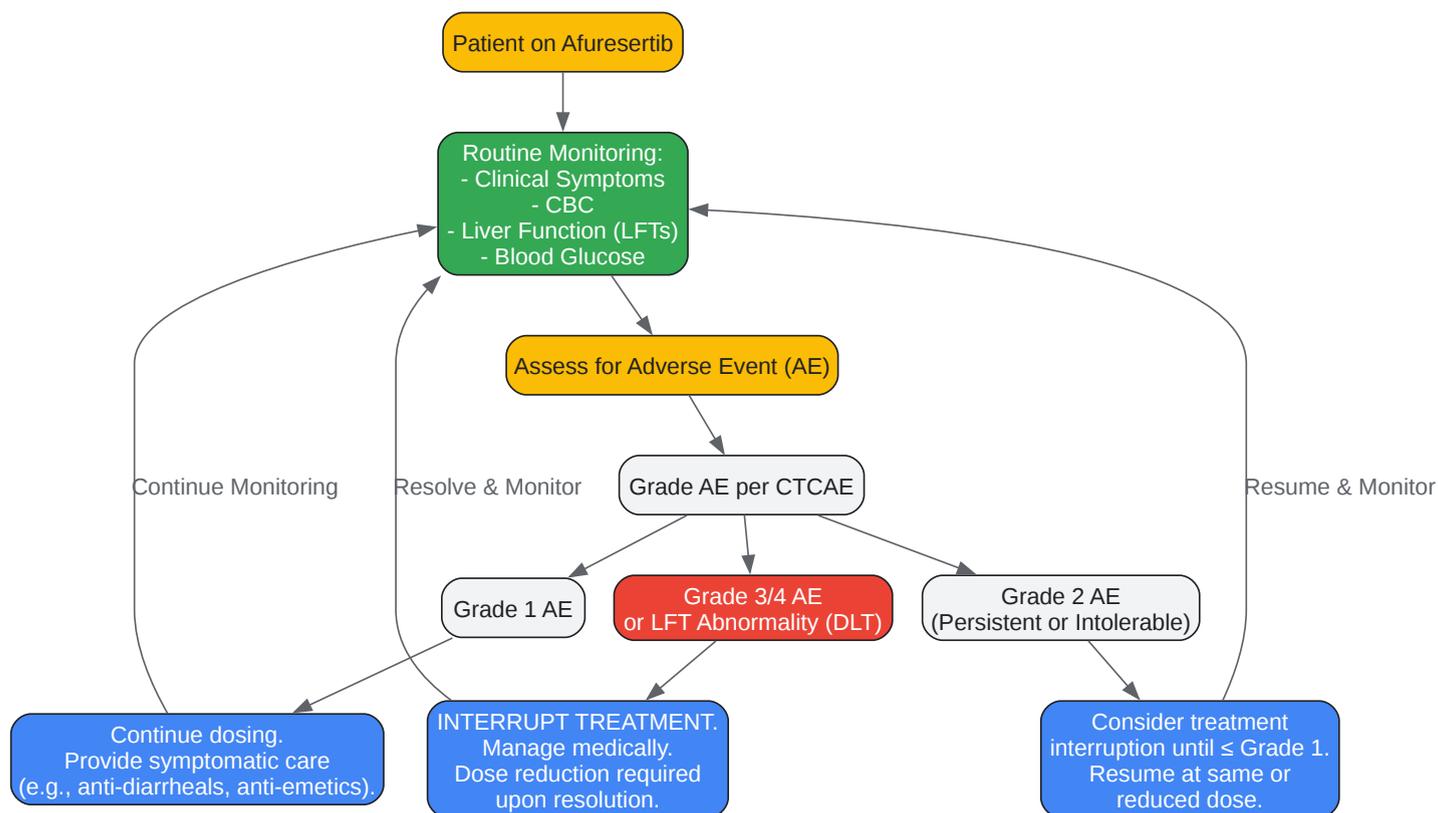
Based on the clinical trial data, here is a summary of a potential monitoring protocol to guide laboratory assessments for detecting adverse events requiring treatment interruption.

Objective: To systematically monitor for common and serious adverse events associated with **afuresertib** in a preclinical or clinical research setting. **Methodology:**

- **Clinical Assessment:** Monitor and document gastrointestinal symptoms (nausea, diarrhea, dyspepsia) daily in subject logs [1] [2].
- **Laboratory Monitoring:**
 - **Hematology:** Perform complete blood counts (CBC) weekly, especially monitoring for **anemia** and **neutropenia** [3].

- **Blood Chemistry:** Conduct comprehensive metabolic panels weekly, with close attention to:
 - **Liver Function Tests (LFTs):** Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Bilirubin. These are critical for detecting the known DLT [1] [2].
 - **Glucose Metabolism:** Fasting plasma glucose and/or HbA1c [1] [4].
- **Data Analysis:** Grade all adverse events according to standard criteria (e.g., CTCAE). Correlate laboratory abnormalities with clinical symptoms. The decision to interrupt dosing should be based on the severity and persistence of the event, with reference to the established DLTs.

The following diagram illustrates the decision-making workflow for **afuresertib** treatment interruption based on the observed toxicities.



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To cite this document: Smolecule. [Afuresertib treatment interruption guidelines]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b001600#afuresertib-treatment-interruption-guidelines>]

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